4,6,8-Tricloroquinazolina

Descripción general

Descripción

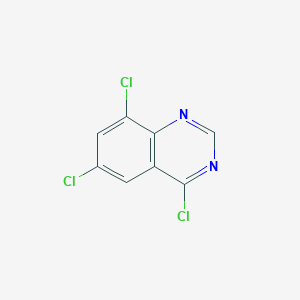

4,6,8-Trichloroquinazoline is a heterocyclic organic compound with the molecular formula C8H3Cl3N2. It is a derivative of quinazoline, characterized by the presence of three chlorine atoms at the 4th, 6th, and 8th positions of the quinazoline ring.

Aplicaciones Científicas De Investigación

4,6,8-Trichloroquinazoline has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.

Materials Science: Functionalized quinazolines are used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.

Biological Research: The compound is studied for its potential as an inhibitor of various enzymes and proteins, making it a valuable tool in biochemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,6,8-Trichloroquinazoline can be synthesized through several methods. One common approach involves the chlorination of quinazoline derivatives. For instance, starting with 2-amino-5-chlorobenzoic acid, the compound undergoes cyclization followed by chlorination to yield 4,6,8-Trichloroquinazoline .

Industrial Production Methods: In an industrial setting, the synthesis of 4,6,8-Trichloroquinazoline typically involves the use of phosphorus oxychloride and dimethylaniline as reagents. The reaction mixture is refluxed, cooled, and then poured into a mixture of diethyl ether and water to isolate the product .

Análisis De Reacciones Químicas

Types of Reactions: 4,6,8-Trichloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are commonly used to introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like sodium carbonate, are employed under reflux conditions.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties depending on the substituents introduced .

Mecanismo De Acción

The mechanism of action of 4,6,8-Trichloroquinazoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparación Con Compuestos Similares

- 2,4,6-Trichloroquinazoline

- 2,4,7-Trichloroquinazoline

- 2,4,8-Trichloroquinazoline

Comparison: 4,6,8-Trichloroquinazoline is unique due to the specific positions of the chlorine atoms on the quinazoline ring. This unique arrangement can influence its chemical reactivity and biological activity compared to other trichloroquinazoline derivatives. For example, the regioselectivity of substitution reactions can vary significantly depending on the positions of the chlorine atoms .

Actividad Biológica

4,6,8-Trichloroquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their roles as pharmacologically active agents, particularly in oncology and as inhibitors of various enzymes involved in cellular signaling pathways. This article reviews the biological activity of 4,6,8-trichloroquinazoline, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

4,6,8-Trichloroquinazoline (CAS Number: 19815-21-5) is characterized by the presence of three chlorine atoms at positions 4, 6, and 8 of the quinazoline ring. Its molecular formula is CHN, and it has a molecular weight of approximately 221.5 g/mol. The compound is typically synthesized via microwave-assisted methods that enhance yield and reduce reaction time compared to traditional methods .

The biological activity of 4,6,8-trichloroquinazoline is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Notably, it has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR) and Aurora A kinase. These kinases play crucial roles in cell proliferation and survival, making them significant targets in cancer therapy .

Table 1: Biological Targets of 4,6,8-Trichloroquinazoline

| Biological Target | Type | Effect |

|---|---|---|

| EGFR | Tyrosine Kinase Inhibitor | Inhibits cell proliferation |

| Aurora A | Serine/Threonine Kinase | Disrupts mitotic processes |

| Other Kinases | Various | Potential broad-spectrum activity |

Efficacy in Cancer Models

Research has demonstrated that 4,6,8-trichloroquinazoline exhibits significant antitumor activity in various cancer cell lines. In vitro studies have shown that it induces apoptosis and inhibits cell migration in breast cancer and lung cancer models. The compound's effectiveness appears to be linked to its ability to downregulate key signaling pathways associated with tumor growth.

Case Study: Antitumor Activity

In a study involving human breast cancer cells (MCF-7), treatment with 4,6,8-trichloroquinazoline resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 12 µM after 48 hours of exposure. Additionally, flow cytometry analysis revealed an increase in early apoptotic cells following treatment .

Pharmacological Applications

The pharmacological potential of 4,6,8-trichloroquinazoline extends beyond oncology. Preliminary studies suggest that it may also exhibit anti-inflammatory properties by modulating cytokine production in immune cells. This suggests possible applications in treating inflammatory diseases.

Table 2: Summary of Pharmacological Activities

| Activity | Description |

|---|---|

| Antitumor | Induces apoptosis; inhibits proliferation |

| Anti-inflammatory | Modulates cytokine production |

| Enzyme inhibition | Targets EGFR and Aurora A kinase |

Propiedades

IUPAC Name |

4,6,8-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWAQRCVLUTMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289818 | |

| Record name | 4,6,8-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19815-21-5 | |

| Record name | 19815-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6,8-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.